
4-Bromo-3-(bromomethyl)-2-fluorobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-(bromomethyl)-2-fluorobenzaldehyde is an aromatic compound characterized by the presence of bromine, fluorine, and aldehyde functional groups on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(bromomethyl)-2-fluorobenzaldehyde typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as brominating agents, and the reactions are carried out under controlled temperatures to ensure selectivity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure safety and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(bromomethyl)-2-fluorobenzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Bromination: Bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling: Palladium catalysts in the presence of boronic acids.
Major Products
The major products formed from these reactions include substituted benzaldehydes, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Bromo-3-(bromomethyl)-2-fluorobenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of advanced materials with specific electronic or optical properties.
Pharmaceuticals: It is a precursor in the synthesis of potential drug candidates and bioactive molecules.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(bromomethyl)-2-fluorobenzaldehyde in chemical reactions involves the electrophilic nature of the bromine atoms and the reactivity of the aldehyde group. The bromine atoms can undergo nucleophilic substitution, while the aldehyde group can participate in oxidation-reduction reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-fluorobenzonitrile: Similar in structure but contains a nitrile group instead of an aldehyde.
4-Bromo-3-fluorophenol: Contains a hydroxyl group instead of an aldehyde.
4-Bromo-3-(bromomethyl)benzoic acid: Contains a carboxylic acid group instead of an aldehyde.
Uniqueness
4-Bromo-3-(bromomethyl)-2-fluorobenzaldehyde is unique due to the presence of both bromine and fluorine atoms on the benzene ring, along with an aldehyde group. This combination of functional groups provides distinct reactivity and potential for diverse applications in organic synthesis and material science .
Properties
Molecular Formula |
C8H5Br2FO |
|---|---|
Molecular Weight |
295.93 g/mol |
IUPAC Name |
4-bromo-3-(bromomethyl)-2-fluorobenzaldehyde |
InChI |
InChI=1S/C8H5Br2FO/c9-3-6-7(10)2-1-5(4-12)8(6)11/h1-2,4H,3H2 |
InChI Key |
HKKWSAUIVKTRDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)F)CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


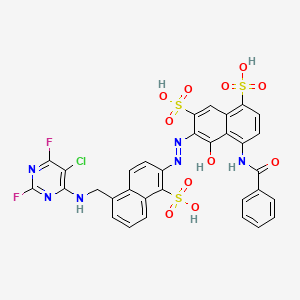
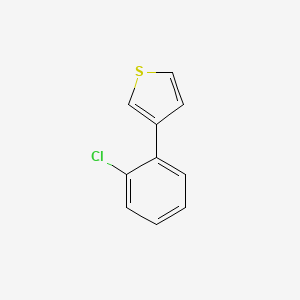


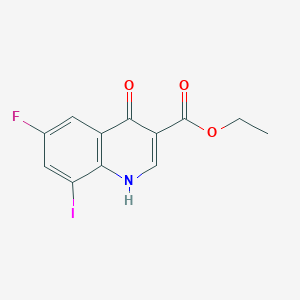
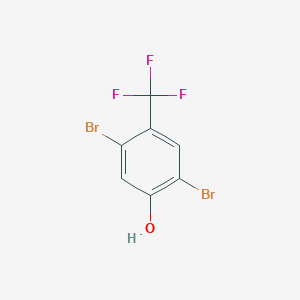
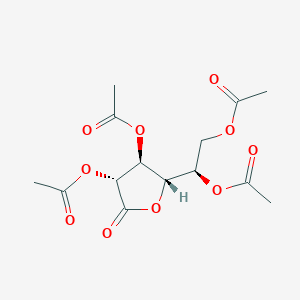
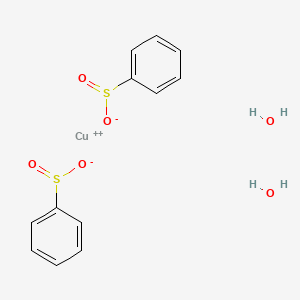
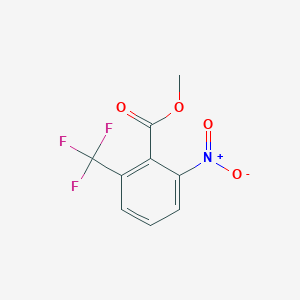

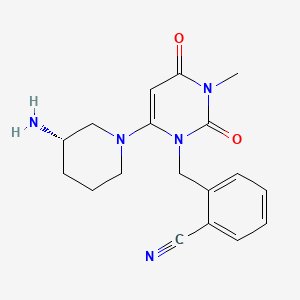
![3-Iodoimidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B12853421.png)
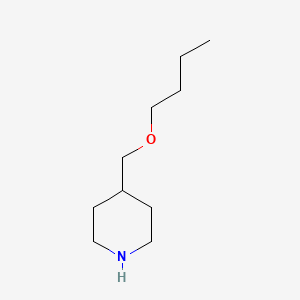
![2'-Chlorospiro[adamantane-2,9'-fluorene]](/img/structure/B12853442.png)
